![molecular formula C9H9ClN2O2 B3119844 O1-benzoyl-2-chloroethanehydroximamide CAS No. 255876-57-4](/img/structure/B3119844.png)
O1-benzoyl-2-chloroethanehydroximamide
Overview
Description
Scientific Research Applications
O1-benzoyl-2-chloroethanehydroximamide has a wide range of scientific research applications. It has been used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in drug design, as it has been found to have a range of biochemical and physiological effects. This compound has also been used in biochemical research, as it has been found to interact with a variety of enzymes and proteins.
Mechanism of Action
O1-benzoyl-2-chloroethanehydroximamide has been found to interact with a variety of enzymes and proteins. It has been found to inhibit the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics. This compound has also been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics. This compound has also been found to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of many drugs. This compound has also been found to have anti-inflammatory, antioxidant, and anti-tumor effects.
Advantages and Limitations for Lab Experiments
O1-benzoyl-2-chloroethanehydroximamide has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it has a wide range of biochemical and physiological effects, making it useful for a variety of laboratory experiments. One limitation is that it is relatively unstable, which can make it difficult to store and handle. Another limitation is that it is toxic and should be handled with care.
Future Directions
O1-benzoyl-2-chloroethanehydroximamide has a wide range of potential future directions. One potential direction is the use of this compound in drug design, as its biochemical and physiological effects could be used to develop new drugs. Another potential direction is the use of this compound in organic synthesis, as it could be used to synthesize a variety of compounds. Another potential direction is the use of this compound in biochemical research, as it could be used to study the interactions between proteins and enzymes. Finally, this compound could be used to study the effects of xenobiotics on the body, as it has been found to inhibit the enzyme glutathione S-transferase.
properties
IUPAC Name |
[(Z)-(1-amino-2-chloroethylidene)amino] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-8(11)12-14-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUUAIGUOYWWNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(CCl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/CCl)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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